(S)-1-Cbz-N-methoxy-N-methyl-3-piperidinecarboxamide
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Overview
Description
(S)-1-Cbz-N-methoxy-N-methyl-3-piperidinecarboxamide is a chemical compound with a complex structure that includes a piperidine ring, a carbamate group, and methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cbz-N-methoxy-N-methyl-3-piperidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carbamate Group: The carbamate group (Cbz) is introduced using carbamoylation reactions, often involving reagents like phosgene or carbonyldiimidazole.
Methoxy and Methyl Substitution: The methoxy and methyl groups are introduced through alkylation reactions using reagents such as methyl iodide and sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cbz-N-methoxy-N-methyl-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-Cbz-N-methoxy-N-methyl-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Cbz-N-methoxy-N-methyl-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Cbz-N-methoxy-N-methyl-4-piperidinecarboxamide: Similar structure with a different substitution pattern.
(S)-1-Cbz-N-ethoxy-N-methyl-3-piperidinecarboxamide: Similar structure with an ethoxy group instead of a methoxy group.
(S)-1-Cbz-N-methoxy-N-ethyl-3-piperidinecarboxamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(S)-1-Cbz-N-methoxy-N-methyl-3-piperidinecarboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-9-6-10-18(11-14)16(20)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJZELRSUMZXKK-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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